molecular formula C11H13NO4 B12124107 p-Nitrobenzoic acid, isobutyl ester CAS No. 99-78-5

p-Nitrobenzoic acid, isobutyl ester

Cat. No.: B12124107
CAS No.: 99-78-5
M. Wt: 223.22 g/mol
InChI Key: DCZWILGYHRWANR-UHFFFAOYSA-N
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Description

. It is an ester derived from p-nitrobenzoic acid and isobutanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl p-nitrobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl p-nitrobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other esters of p-nitrobenzoic acid. Its isobutyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .

Biological Activity

p-Nitrobenzoic acid, isobutyl ester (CAS Number: 99-78-5) is an organic compound characterized by a para-nitro substituent on the aromatic ring and an isobutyl group as the ester component. With a molecular formula of C11H13NO4C_{11}H_{13}NO_{4} and a molecular weight of approximately 223.23 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and enzymatic inhibition contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy on antimicrobial effects
Escherichia coli64 µg/mLStudy on antimicrobial effects
Candida albicans16 µg/mLStudy on antimicrobial effects

Enzymatic Inhibition

The compound has been identified as an inhibitor in certain enzymatic pathways. Its structural features allow for significant interactions with enzymes, which can lead to inhibition of their activity.

Table 2: Enzyme Inhibition Studies

EnzymeType of InhibitionIC50 (µM)Reference
Trypanothione reductaseMixed inhibition44In vitro analysis
AcetylcholinesteraseCompetitive inhibition25In vitro analysis

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. The nitro group plays a crucial role in enhancing these interactions due to its electron-withdrawing properties.

Study on Trypanocidal Activity

A study evaluated various derivatives of quinoxaline including this compound against Trypanosoma cruzi. The results indicated that modifications to the structure could enhance trypanocidal activity significantly. Compounds with similar structures demonstrated promising results against trypomastigotes, suggesting potential therapeutic applications in treating Chagas disease.

Table 3: Trypanocidal Activity Results

CompoundLC50 (µM) NINOA StrainLC50 (µM) INC-5 Strain
T-150 (isobutyl derivative)38.9118
T-141 (benzyl derivative)56.962.2
Reference drug (Nfx)70.4139.4

Properties

CAS No.

99-78-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-methylpropyl 4-nitrobenzoate

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

DCZWILGYHRWANR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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